Benzenamine, 2-(cyclohexyloxy)-4-nitro-
Description
Benzenamine, 2-(cyclohexyloxy)-4-nitro-, is a substituted aniline derivative with the molecular formula C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol. Structurally, it features a nitro (-NO₂) group at the para (4th) position and a cyclohexyloxy (-OCH₂C₆H₁₁) group at the ortho (2nd) position of the benzene ring. The cyclohexyloxy substituent introduces significant steric bulk and lipophilicity, while the nitro group strongly withdraws electrons, influencing the compound’s reactivity and physical properties. This compound is likely used as an intermediate in organic synthesis, particularly in dye and pharmaceutical industries, where nitroaromatics are common precursors .
Properties
IUPAC Name |
2-cyclohexyloxy-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOCGXXNEFFSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Molecular Data
Key Observations:
Substituent Position : The nitro group’s position (para vs. ortho) significantly alters electronic effects. In Benzenamine, 4-methoxy-2-nitro- , the nitro group at position 2 deactivates the ring, directing electrophilic attacks to position 5 (meta to nitro) . In contrast, the target compound’s nitro at position 4 deactivates positions 3 and 5.
Alkoxy Group Size: The cyclohexyloxy group in the target compound imparts higher lipophilicity compared to smaller alkoxy groups (methoxy, ethoxy) . This reduces water solubility but enhances compatibility with nonpolar solvents.
Steric Effects : Bulky substituents like cyclohexyloxy or dimethylphenylmethoxy hinder reactions requiring planar transition states (e.g., SNAr) .
Spectroscopic and Physical Properties
Table 2: Spectroscopic Data and Physical Properties
Notable Findings:
- IR Spectroscopy : Nitro groups in all compounds show asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching. Alkoxy C-O-C stretches vary slightly: cyclohexyloxy (~1250–1150 cm⁻¹) vs. methoxy (~1250 cm⁻¹) .
- ¹H NMR : The cyclohexyloxy group’s protons appear as a multiplet (δ 1.2–2.2 ppm), while methoxy/ethoxy groups show singlets (δ 3.7 ppm) or triplets/quartets (δ 1.3, 4.0 ppm) . Aromatic protons near nitro groups are deshielded (δ 7.5–8.0 ppm) .
- Thermodynamic Data : Methoxy and ethoxy derivatives exhibit lower melting points compared to nitro-substituted analogs due to weaker intermolecular forces .
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